molecular formula C26H20N6O4 B12461573 benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3-nitrophenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3-nitrophenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B12461573
M. Wt: 480.5 g/mol
InChI Key: RGNJDPOTBZWDPG-XZOQPEGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3-nitrophenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, nitro, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3-nitrophenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Cyano Groups: The cyano groups can be introduced via a nucleophilic substitution reaction using cyanide salts.

    Addition of the Nitro Group: The nitro group can be added through nitration reactions using nitric acid and sulfuric acid.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide and a suitable base.

    Benzylation: The final step involves benzylation, where a benzyl group is introduced using benzyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro group to convert it to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, alcohols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3-nitrophenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3-nitrophenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3-nitrophenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate is unique due to its combination of functional groups and stereochemistry, which confer specific reactivity and binding properties. This makes it a valuable compound for diverse applications in scientific research.

Properties

Molecular Formula

C26H20N6O4

Molecular Weight

480.5 g/mol

IUPAC Name

benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3-nitrophenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

InChI

InChI=1S/C26H20N6O4/c27-12-21-20-9-10-31(25(33)36-14-17-5-2-1-3-6-17)13-22(20)23(26(15-28,16-29)24(21)30)18-7-4-8-19(11-18)32(34)35/h1-9,11,22-23H,10,13-14,30H2/t22-,23+/m0/s1

InChI Key

RGNJDPOTBZWDPG-XZOQPEGZSA-N

Isomeric SMILES

C1C=C2[C@H](CN1C(=O)OCC3=CC=CC=C3)[C@H](C(C(=C2C#N)N)(C#N)C#N)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1C=C2C(CN1C(=O)OCC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.